delta-Dodecalactone

Description

Nomenclature and Stereochemical Considerations

The systematic IUPAC name for δ-dodecalactone is 6-heptyltetrahydro-2H-pyran-2-one. nih.gov It is also known by synonyms such as 5-hydroxydodecanoic acid δ-lactone and δ-laurolactone. scentspiracy.com The molecule possesses a chiral center at the C-6 position, leading to the existence of two stereoisomers, or enantiomers: (R)-δ-dodecalactone and (S)-δ-dodecalactone. ontosight.ai These enantiomers often exhibit distinct sensory properties. ontosight.ai

The (R)-enantiomer of δ-dodecalactone is often described as having a more intense, fruity, and peach-like aroma compared to its counterpart. ontosight.aithieme-connect.com Research has focused on the asymmetric synthesis of (R)-δ-dodecalactone to obtain this specific enantiomer in high purity for applications where its distinct organoleptic properties are desired. researchgate.netrsc.org Biotechnological methods, such as the use of engineered carbonyl reductase enzymes, have shown promise in the stereoselective synthesis of (R)-δ-dodecalactone. rsc.org

The (S)-δ-dodecalactone enantiomer is characterized by a softer, sweeter, and more apricot-like fragrance. thieme-connect.com Like the (R)-enantiomer, methods for the stereoselective synthesis of the (S)-form have been developed to harness its unique aromatic qualities. thieme-connect.comresearchgate.net The distinct aromas of the two enantiomers highlight the importance of stereochemistry in the perception of flavor and fragrance compounds.

(R)-δ-Dodecalactone Enantiomer

Chemical Classification and Structural Features as a δ-Lactone

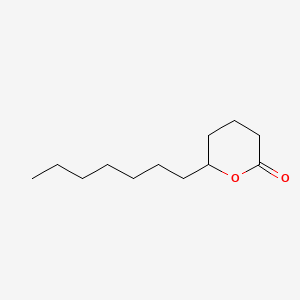

δ-Dodecalactone is classified as a delta-lactone, which is a cyclic ester with a six-membered ring. nih.gov This structure results from the intramolecular esterification of a 5-hydroxycarboxylic acid, specifically 5-hydroxydodecanoic acid. ontosight.ai The molecule has a molecular formula of C12H22O2 and a molecular weight of approximately 198.31 g/mol . ontosight.ai The lactone ring consists of one oxygen atom and five carbon atoms, with a heptyl group attached to the carbon atom adjacent to the ring oxygen. This alkyl side chain contributes to the compound's lipophilic character.

Table 1: Physicochemical Properties of δ-Dodecalactone

| Property | Value |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.31 g/mol ontosight.ai |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Odor | Fruity, creamy, peach-like ontosight.aiscentspiracy.com |

| Boiling Point | 140-141 °C at 1 mmHg scientificlabs.co.ukchemicalbook.com |

| Density | 0.942 g/mL at 25 °C scientificlabs.co.ukchemicalbook.com |

Significance in Natural Product Chemistry and Biotechnology

δ-Dodecalactone is a significant compound in natural product chemistry due to its presence in a wide array of fruits, dairy products, and other natural sources. It has been identified in fruits like peaches and apricots, as well as in butter, cheese, and milk fat. ontosight.aiscientificlabs.co.ukscentree.co Its natural occurrence is a key reason for its extensive use as a flavor and fragrance ingredient in the food and cosmetic industries. ontosight.aiscentspiracy.com

In the realm of biotechnology, δ-dodecalactone is a target molecule for production through microbial fermentation and biotransformation processes. researchgate.net Researchers have explored the use of various microorganisms, including yeasts and bacteria, to produce δ-dodecalactone from renewable feedstocks like vegetable oils. nih.govresearchgate.net These biotechnological routes offer a "natural" and sustainable alternative to chemical synthesis. researchgate.net For instance, studies have demonstrated the biotransformation of fatty acids into δ-dodecalactone using specific bacterial strains. google.com The ability to produce enantiomerically pure forms of δ-dodecalactone through biocatalysis is a particularly valuable aspect of this research, as it allows for the creation of specific flavor and fragrance profiles. rsc.org

Table 2: Natural Occurrence of δ-Dodecalactone

| Source | Reference |

|---|---|

| Peaches | ontosight.ai |

| Apricots | ontosight.ai |

| Butter | scientificlabs.co.uk |

| Blue Cheese | scientificlabs.co.uk |

| Rum | scientificlabs.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-heptyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPLZGZHJABGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047596 | |

| Record name | delta-Dodecalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to very pale straw-yellow viscous liquid with a strong odor of fresh fruit; [HSDB] Colorless liquid; [MSDSonline], colourless to yellow liquid with a coconut-fruity odour, butter-like on dilution | |

| Record name | 2H-Pyran-2-one, 6-heptyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Dodecalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | xi-5-Dodecanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | delta-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

INSOL IN WATER, SOL IN ETHANOL; POORLY SOL IN PROPYLENE GLYCOL, very soluble in alcohol, propylene glycol and vegetable oil; insoluble in water | |

| Record name | DELTA-DODECALACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | delta-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.942-0.950 | |

| Record name | delta-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

COLORLESS TO VERY PALE STRAW-YELLOW LIQUID; VISCOUS | |

CAS No. |

713-95-1, 3051-22-7 | |

| Record name | δ-Dodecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Dodecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, 6-heptyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Dodecalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-5-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-DODECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DIC582TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DELTA-DODECALACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | xi-5-Dodecanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-12 °C | |

| Record name | xi-5-Dodecanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for δ Dodecalactone

Chemical Synthesis Routes

The industrial production of δ-dodecalactone predominantly relies on the oxidation of the intermediate 2-heptylcyclopentanone (B94353). google.com Alternative routes, such as the cyclization of δ-hydroxy acids, are also employed. google.com

Baeyer–Villiger Oxidation of 2-Heptylcyclopentanone

A primary route for synthesizing δ-dodecalactone involves the Baeyer–Villiger oxidation of 2-heptylcyclopentanone. google.comgoogle.com This reaction can be performed using various oxidizing agents and catalyst systems. google.commdpi.com A notable approach utilizes cyclopentanone (B42830) and n-heptanal as raw materials, which undergo aldol (B89426) condensation and catalytic hydrogenation to form 2-heptylcyclopentanone, followed by a Baeyer-Villiger rearrangement to yield δ-dodecalactone. google.com

Heteropoly acids have been identified as effective catalysts for the Baeyer-Villiger oxidation of 2-heptylcyclopentanone. google.com Specifically, phosphotungstic acid, particularly when supported on silica (B1680970) gel, has shown significant catalytic activity. google.com The use of such catalysts can proceed without the need for a solvent. google.com Brønsted acids, in general, have demonstrated high catalytic activity in this oxidation, with phosphotungstic acid (H₃PW₁₂O₄₀) being more active than other acids like acetic acid, trifluoroacetic acid, and methanesulfonic acid. mdpi.com Other catalyst systems investigated include Sn-bentonite, which has proven to be an efficient and highly selective catalyst for this reaction using aqueous hydrogen peroxide. researchgate.netdntb.gov.ua Amino alcohol heteropolyacid ionic liquids have also been synthesized and utilized, with [Pro-ps]H₂PW₁₂O₄₀ showing the highest catalytic activity. jlu.edu.cn

A key development in the synthesis of δ-dodecalactone is the use of low-concentration hydrogen peroxide (H₂O₂) as the oxidant. google.com Traditionally, the reaction required peroxy acids or high-concentration hydrogen peroxide. google.com The utilization of 30% aqueous H₂O₂ offers a more environmentally and economically favorable alternative. google.commdpi.com This approach minimizes environmental pollution and improves the safety of the industrial preparation process. google.com Research has shown that in the presence of a suitable catalyst, even a 30 wt% aqueous solution of H₂O₂ can effectively oxidize 2-heptylcyclopentanone to δ-dodecalactone. google.commdpi.com

The optimization of reaction conditions is crucial for maximizing the yield of δ-dodecalactone. In a solvent-free system using a silica gel-supported phosphotungstic acid catalyst and 30% hydrogen peroxide, the reaction can be effectively carried out at temperatures ranging from 25°C to 70°C. google.com

One documented procedure involves adding 0.91 g of 2-heptylcyclopentanone to a three-necked flask, followed by the dropwise addition of 30% hydrogen peroxide (molar ratio of H₂O₂ to 2-heptylcyclopentanone of 2:1) and a silica gel-supported phosphotungstic acid catalyst (5% by mass of the 2-heptylcyclopentanone). The reaction is then conducted at 55°C for 8 hours with magnetic stirring, resulting in a 100% conversion of 2-heptylcyclopentanone and an 81% yield of δ-dodecalactone. google.com Another set of conditions at 40°C for 12 hours yielded a 70% conversion and a 45% yield. google.com Further optimization using an amino alcohol heteropolyacid ionic liquid catalyst, [Pro-ps]H₂PW₁₂O₄₀, under solvent-free conditions at 40°C for 8 hours, achieved a 98.19% conversion of 2-heptylcyclopentanone and a selectivity of 82.84% for δ-dodecalactone. jlu.edu.cn

Interactive Data Table: Optimization of δ-Dodecalactone Synthesis

| Catalyst | Oxidant (Concentration) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |

| Silica gel-supported phosphotungstic acid | H₂O₂ (30%) | 55 | 8 | 100 | 81 | - |

| Silica gel-supported phosphotungstic acid | H₂O₂ (30%) | 40 | 12 | 70 | 45 | - |

| [Pro-ps]H₂PW₁₂O₄₀ | H₂O₂ | 40 | 8 | 98.19 | - | 82.84 |

Data sourced from patent CN102942548B and a 2020 study in the Chemical Journal of Chinese Universities. google.comjlu.edu.cn

Optimization of Oxidant Concentration (e.g., Low-Concentration Hydrogen Peroxide)

Cyclization of 5-Hydroxydodecanoic Acid

An alternative synthetic route to δ-dodecalactone is through the cyclization of 5-hydroxydodecanoic acid. ontosight.ai This intramolecular esterification can be catalyzed by acid. inchem.org In aqueous media, an equilibrium exists between the open-chain hydroxy-carboxylic acid and the lactone, with the lactone form being predominant at acidic pH. inchem.org Biocatalytic methods have also been developed, where dodecanoic acid is converted to 5-hydroxydodecanoic acid with a regioselectivity of 24%, which then lactonizes to δ-dodecalactone at a low pH. researchgate.net Another chemoenzymatic approach involves the selective hydroxylation of decanoic acid to (S)-5-hydroxydecanoic acid, which is then lactonized under acidic conditions. researchgate.net

Reduction of Dodecanoyl Chloride

The synthesis of δ-dodecalactone can also be achieved via the reduction of dodecanoyl chloride. ontosight.ai One specific method involves the dropwise addition of dodecanoyl chloride dissolved in anhydrous dichloromethane (B109758) to a reaction mixture, followed by stirring for several hours at room temperature. tdx.cat After filtration and washing, the crude product is purified by crystallization. tdx.cat

Alternative Chemical Pathways

Another classic approach leverages the Dieckmann condensation, an intramolecular reaction of a diester in the presence of a base to form a cyclic β-keto ester. vedantu.com In a theoretical pathway to δ-dodecalactone, diethyl glutarate would undergo Dieckmann condensation to form a five-membered cyclopentanone ring system. This intermediate would then be alkylated using n-bromoheptane. The resulting 2-heptylcyclopentanone is a key precursor that can be converted to δ-dodecalactone through a Baeyer-Villiger oxidation. google.comscentree.co

While this specific sequence starting with diethyl glutarate is plausible, related patent literature more frequently describes a similar pathway beginning with the Dieckmann condensation of diethyl adipate, which produces a six-membered ring. google.com An even more direct method involves the aldol condensation of cyclopentanone with n-heptanal, followed by hydrogenation to yield the same 2-heptylcyclopentanone precursor. google.com

The subsequent Baeyer-Villiger oxidation of 2-heptylcyclopentanone is a well-documented step. This reaction uses an oxidant, such as a peracid or hydrogen peroxide with a catalyst, to insert an oxygen atom adjacent to the carbonyl group, expanding the ring to form the six-membered lactone. scentree.cogoogle.comasianpubs.org For instance, using hydrogen peroxide as the oxidant and a heteropoly acid as the catalyst is one reported method for this transformation. google.com Research using various Brønsted acids as catalysts has also been explored, with tungstophosphoric acid (H₃PW₁₂O₄₀) showing high activity in converting 2-heptylcyclopentanone to δ-dodecalactone. mdpi.com

Reaction with Cyclohexanedione and Brominated n-Hexane Followed by Oxidation and Cyclization

Biotechnological and Enzymatic Synthesis Approaches

Biotechnological routes are increasingly favored for producing "natural" flavor compounds. These methods utilize microorganisms or their enzymes to convert renewable feedstocks into high-value chemicals like δ-dodecalactone.

Microbial Biotransformation of Fatty Acids and Hydroxy Acids

The biosynthesis of δ-lactones, including δ-dodecalactone, is achieved through the microbial transformation of fatty acid precursors. mdpi.comnih.gov Oleaginous yeasts, particularly Yarrowia lipolytica, are prominent in this field. nih.govresearchgate.netresearchgate.net These microorganisms can convert unsaturated fatty acids, such as linoleic acid, into δ-decalactone and have been engineered to produce other lactones. researchgate.netresearchgate.net The process typically involves an initial hydroxylation of the fatty acid chain, followed by shortening of the carbon chain via the β-oxidation pathway, and finally, spontaneous intramolecular cyclization of the resulting 5-hydroxy acid precursor to form the δ-lactone. mdpi.comresearchgate.net

A one-pot reaction has been developed for producing δ-decalactone from linoleic acid, utilizing linoleate (B1235992) 13-hydratase from Lactobacillus acidophilus to create the hydroxy fatty acid intermediate, which is then converted by whole Yarrowia lipolytica cells. nih.gov Similarly, δ-dodecalactone can be produced by certain microorganisms; for example, Trichoderma viride is known to produce this compound. mdpi.com Lactic acid bacteria have also been shown to generate δ-dodecalactone when cultured with grapeseed oil as a substrate. nih.gov Another approach involves the hydrogenation of unsaturated lactone precursors, such as 2-dodecen-5-olide, using bacteria from the Clostridium genus. researchgate.net

Role of Peroxisomal β-Oxidation Pathway in Lactone Biosynthesis

The core biochemical engine for converting fatty acids into lactone precursors is the peroxisomal β-oxidation pathway. frontiersin.orgfrontiersin.org This metabolic cycle systematically shortens the fatty acyl-CoA chain by two carbon units in each round. frontiersin.org Each cycle consists of four enzymatic reactions: acyl-CoA oxidase (Aox) catalyzes the first, rate-limiting step, followed by reactions catalyzed by a multifunctional enzyme (hydratase and dehydrogenase activities), and finally, a thiolase. frontiersin.orgnih.gov

In contrast to mitochondrial β-oxidation, which is highly efficient and typically proceeds to completion, peroxisomal β-oxidation in yeasts like Y. lipolytica can be "leaky," allowing for the accumulation of intermediates. nih.gov This characteristic is crucial for lactone production, as the pathway can be halted at a specific chain length (e.g., C12 or C10), allowing the corresponding hydroxy acid intermediate to be released and cyclize. frontiersin.orgnih.gov

The yeast Y. lipolytica possesses multiple genes (POX1 to POX6) that encode for acyl-CoA oxidase isozymes with varying specificities for different fatty acid chain lengths. nih.govnih.gov This genetic diversity allows for fine-tuning of the β-oxidation pathway. Researchers have successfully engineered this pathway by deleting specific POX genes. For example, deleting the POX3 gene, which encodes an Aox with a preference for short-chain acyl-CoAs, was shown to reduce the further degradation of the C10 precursor, thereby significantly increasing the yield of γ-decalactone. nih.govnih.gov This demonstrates that precise manipulation of the β-oxidation machinery is a key strategy for optimizing the production of specific lactones. frontiersin.org

Precursor Specificity and Conversion Efficiency

Conversion efficiencies vary widely depending on the specific process, strain (wild-type or engineered), and culture conditions. In one study, a one-pot process converting linoleic acid to δ-decalactone achieved a productivity of 106 mg/L/h with a molar conversion yield of 31%. nih.gov Another process using Clostridium tyrobutyricum to convert 5-hydroxy-2-dodecenoic acid reported a potential production of up to 13 g/L of δ-dodecalactone. researchgate.net The biotransformation of grapeseed oil by various lactic acid bacteria yielded δ-dodecalactone in concentrations ranging from 0.046 to 1.33 mg/L. nih.gov These examples highlight the broad range of productivities, from the mg/L to g/L scale, that are achievable through biotechnological routes.

Table 1: Biotechnological Production of δ-Dodecalactone: Precursors and Yields

| Microorganism/Enzyme System | Precursor | Product | Reported Yield/Productivity | Reference(s) |

|---|---|---|---|---|

| Clostridium tyrobutyricum | 5-hydroxy-2-dodecenoic acid | δ-Dodecalactone | 13 g/L | researchgate.net |

| Lactic Acid Bacteria (e.g., L. parafarraginis) | Grapeseed Oil | δ-Dodecalactone | 0.046–1.33 mg/L | nih.gov |

| Trichoderma viride | Not specified | δ-Dodecalactone | Production identified | mdpi.com |

Transformation of Oleic Acid to γ-Dodecalactone

The microbial conversion of oleic acid into γ-dodecalactone is a multi-step process that has been demonstrated using various microorganisms. The general pathway begins with the hydration of oleic acid to form 10-hydroxystearic acid (10-HSA). nih.govtandfonline.com This intermediate is then metabolized through the β-oxidation cycle, which shortens the carbon chain. nih.gov This process ultimately yields 4-hydroxydodecanoic acid, which undergoes intramolecular esterification (lactonization) to form γ-dodecalactone. nih.gov

Table 1: Microbial Transformation of Oleic Acid to γ-Dodecalactone

| Microorganism(s) | Substrate | Intermediate | Final Product | Reported Yield/Conversion |

|---|---|---|---|---|

| Isolated Bacterium + Saccharomyces cerevisiae (Baker's Yeast) | Oleic Acid | 10-Hydroxystearic Acid | γ-Dodecalactone | 22.5% overall yield from oleic acid. tandfonline.com |

| Lactic Acid Bacteria + Distiller's Yeast | Oleic Acid | 10-Hydroxystearic Acid | γ-Dodecalactone | Qualitatively confirmed conversion. tandfonline.com |

| Sporobolomyces odorus | Oleic Acid | Not specified | γ-Dodecalactone | Trace amounts observed. researchgate.net |

| Micrococcus luteus PCM525 | Oleic Acid | 10-Hydroxystearic Acid, 10-Ketostearic Acid, 4-Ketolauric Acid | γ-Dodecalactone | Complete transformation of oleic acid after 2 days. mdpi.com |

Transformation of Linoleic Acid to δ-Decalactone

The biosynthesis of δ-decalactone from linoleic acid is another significant biotransformation pathway. This process requires the initial conversion of linoleic acid into a hydroxylated intermediate, which can then enter the β-oxidation pathway. mdpi.com Research has demonstrated a one-pot reaction for producing δ-decalactone from linoleic acid by combining the enzymatic activity of linoleate 13-hydratase from Lactobacillus acidophilus with whole cells of the yeast Yarrowia lipolytica. researchgate.netresearchgate.net

In this system, the linoleate 13-hydratase catalyzes the hydration of linoleic acid to produce 13-hydroxy-9(Z)-octadecenoic acid. researchgate.net Subsequently, the Yarrowia lipolytica cells metabolize this hydroxy fatty acid through their β-oxidation pathway, leading to the formation of δ-decalactone. researchgate.net A study optimizing this one-pot reaction achieved a production of 1.9 g/L of δ-decalactone from 10 g/L of linoleic acid after 18 hours, corresponding to a molar conversion yield of 31% and a productivity of 106 mg/L/h. researchgate.net This integrated approach showcases an effective method for producing δ-lactones from unsaturated fatty acid precursors. mdpi.comresearchgate.net

Table 2: One-Pot Biotransformation of Linoleic Acid to δ-Decalactone

| Biocatalysts | Substrate | Intermediate | Final Product | Concentration/Yield | Time |

|---|---|---|---|---|---|

| Linoleate 13-hydratase (from L. acidophilus) + Whole cells of Y. lipolytica | Linoleic Acid (10 g/L) | 13-hydroxy-9(Z)-octadecenoic acid | δ-Decalactone | 1.9 g/L (31% molar yield) | 18 h researchgate.net |

Conversion of Ricinoleic Acid to γ-Decalactone

The biotransformation of ricinoleic acid (12-hydroxy-octadec-9-enoic acid), the primary component of castor oil, into γ-decalactone is a well-established biotechnological process. tandfonline.comresearchgate.net Various yeast species, including Yarrowia lipolytica and Saccharomyces cerevisiae, are capable of performing this conversion. tandfonline.comresearchgate.net The process relies on the yeast's peroxisomal β-oxidation pathway. researchgate.net

Ricinoleic acid, an 18-carbon hydroxy fatty acid, undergoes four successive cycles of β-oxidation. tandfonline.com Each cycle shortens the carbon chain by two carbons, ultimately leading to the formation of 4-hydroxydecanoic acid. tandfonline.comresearchgate.net This C10-hydroxy fatty acid precursor then undergoes spontaneous intramolecular cyclization to yield the high-value aroma compound, γ-decalactone. tandfonline.comresearchgate.net Researchers have explored various strategies to enhance the efficiency of this biotransformation. One approach involves the addition of L-carnitine to the culture medium, which was found to stimulate the import of the fatty acid substrate into the yeast cells, shortening the biotransformation period by approximately 10 hours and increasing γ-decalactone production by 19.5% in S. cerevisiae. tandfonline.com Another study utilized expanded vermiculite (B1170534) as a carrier for ricinoleic acid, which improved its distribution in the medium and resulted in a conversion rate of 88.3% at 60 hours. jmb.or.kr

Microorganisms Utilized in Biotransformation

Yarrowia lipolytica: Genetic Engineering and Process Optimization

The non-conventional oleaginous yeast Yarrowia lipolytica is a prominent microorganism in the production of lactones from fatty acids. researchgate.netmdpi.com Its status as a GRAS (Generally Recognized As Safe) organism makes it suitable for food-grade applications. researchgate.net Y. lipolytica is particularly effective due to its ability to grow on hydrophobic substrates like oils and fatty acids and its highly active β-oxidation pathway, which is essential for shortening the carbon chains of fatty acid precursors. tandfonline.commdpi.com

Wild-type strains are widely used in the biotransformation of ricinoleic acid from castor oil to produce γ-decalactone. researchgate.netmdpi.com Furthermore, Y. lipolytica is a key component in two-pot or one-pot processes, where it performs the β-oxidation of hydroxy fatty acids that have been previously generated by other microorganisms, such as in the production of δ-decalactone from linoleic acid. researchgate.netmdpi.com

Significant advancements have been achieved through the metabolic engineering of Y. lipolytica. mdpi.comresearchgate.net Since this yeast lacks the enzymes to hydroxylate common fatty acids, researchers have introduced heterologous genes to confer this ability. By engineering strains to express hydroxylases, it has become possible to produce lactones from abundant non-hydroxylated fatty acids. researchgate.net For instance, engineered strains can now produce γ-dodecalactone from oleic acid and δ-decalactone from linoleic acid. researchgate.net Through further metabolic engineering and process optimization in a fed-batch bioreactor, one engineered strain achieved a γ-dodecalactone titer of 282 mg/L, demonstrating the potential to create sustainable fermentation processes for these valuable compounds. researchgate.net

Table 3: Engineered Yarrowia lipolytica for Lactone Production

| Engineering Strategy | Substrate | Product | Key Outcome |

|---|---|---|---|

| Expression of heterologous hydroxylases and long-chain-specific oxidases. | Oleic Acid | γ-Dodecalactone | Achieved 282 mg/L in a fed-batch bioreactor. researchgate.net |

| Engineered β-oxidation pathway. | Linoleic Acid | δ-Decalactone | Demonstrated novel production pathway from a non-hydroxylated fatty acid. researchgate.net |

| Expression of 2-pyrone synthase gene. | Glucose | Triacetic Acid Lactone | Yielded titers of 2.6 g/L, showing versatility for producing other platform chemicals. nih.govnih.gov |

Lactobacillus plantarum: Biocatalytic Activity and Selectivity

Lactobacillus plantarum is a lactic acid bacterium that plays a crucial biocatalytic role in the initial step of lactone synthesis from unsaturated fatty acids. mdpi.com Its primary function in this context is the hydration of double bonds in fatty acids to produce hydroxy fatty acid precursors. tandfonline.commdpi.com Several strains of lactic acid bacteria possess this oleate (B1233923) hydratase activity, but L. plantarum has been identified as particularly efficient. mdpi.com

In screening studies comparing five different Lactobacillus strains, L. plantarum demonstrated the highest biocatalytic ability to hydrate (B1144303) oleic acid into 10-hydroxystearic acid. mdpi.com It achieved a biotransformation efficiency of over 60% (65.7% after 48 hours and 67.2% after 96 hours). mdpi.com This selectivity and high activity make it an ideal candidate for the first stage of a two-pot biotransformation process. mdpi.comresearchgate.net In such a system, L. plantarum is cultured under anaerobic conditions to produce the hydroxy fatty acid, which is then transferred to an aerobic culture of a yeast like Yarrowia lipolytica for the subsequent β-oxidation and lactonization steps to produce compounds like γ-dodecalactone. mdpi.comresearchgate.net

Table 4: Oleic Acid Hydration Efficiency by Lactic Acid Bacteria

| Bacterial Strain | Biotransformation Efficiency to 10-HSA (%) after 96h |

|---|---|

| Lactobacillus plantarum | 67.2 ± 0.8 mdpi.com |

| Lactobacillus buchneri | 29.0 ± 1.4 mdpi.com |

| Other tested strains (L. acidophilus, L. casei, L. lactis) | 30–40 mdpi.com |

Micrococcus luteus: Conversion of Oleic Acid

Micrococcus luteus has been identified as a remarkable bacterium capable of performing the complete one-pot transformation of oleic acid into the valuable flavor compound γ-dodecalactone. mdpi.comnih.gov Unlike processes that require separate microorganisms for hydration and β-oxidation, certain strains of M. luteus possess all the necessary enzymatic machinery for the entire conversion pathway. researchgate.netmdpi.com This capability significantly simplifies the production process and reduces costs. mdpi.comnih.gov

The biotransformation pathway in M. luteus PCM525 has been clearly established. mdpi.comresearchgate.net It proceeds as follows:

Hydration: Oleic acid is first hydrated to form 10-hydroxystearic acid (10-HSA). mdpi.com

Oxidation: The 10-HSA is then oxidized by an alcohol dehydrogenase to 10-ketostearic acid. mdpi.comacs.org

β-Oxidation: The 10-ketostearic acid undergoes three cycles of β-oxidation, shortening the carbon chain to yield 4-ketolauric acid. researchgate.netmdpi.com

Reduction and Cyclization: Finally, the 4-ketolauric acid is reduced and cyclizes to form γ-dodecalactone. mdpi.com

This single-organism approach represents a significant advancement, particularly for producing natural lactones with non-genetically modified organisms (non-GMO), which is often preferred by consumers. mdpi.comnih.gov Studies have shown that M. luteus PCM525 can achieve complete transformation of oleic acid within two days of biotransformation. mdpi.com

Candida species: Ricinoleic Acid Catabolism

The catabolism of ricinoleic acid by certain species of the genus Candida has been a subject of study for the production of lactones. mdpi.com The fundamental process relies on the shortening of a hydroxy fatty acid chain through the β-oxidation pathway, followed by spontaneous lactonization. mdpi.com While much of the early research focused on the production of γ-decalactone from the intermediate 4-hydroxydecanoic acid, the principle can be applied to produce different lactones by using fatty acids with the hydroxyl group at different positions. mdpi.comasm.org The biotransformation process in Candida involves the peroxisomal β-oxidation pathway, which systematically removes two-carbon units from the fatty acid chain. nih.govidosi.org For δ-dodecalactone production, a substrate with a hydroxyl group at the appropriate position would be required to yield a 5-hydroxydodecanoic acid intermediate, which would then undergo cyclization.

Table 1: Overview of Ricinoleic Acid Catabolism in Candida species

| Step | Description | Key Enzymes/Pathways | Precursor/Intermediate | Product |

| 1 | Substrate Uptake | Fatty acid transporters | Ricinoleic Acid | Intracellular Ricinoleic Acid |

| 2 | Chain Shortening | β-oxidation pathway | Ricinoleic Acid | 4-hydroxydecanoic acid (for γ-decalactone) |

| 3 | Lactonization | Spontaneous or enzyme-mediated | 4-hydroxydecanoic acid | γ-Decalactone |

Sporobolomyces odorus: Biosynthesis from Linoleic Acid

The yeast Sporobolomyces odorus (now reclassified as Sporidiobolus odorus) is known for its ability to produce various lactones, including δ-decalactone, from unsaturated fatty acids like linoleic acid. globalauthorid.comfao.org Studies have demonstrated that the conversion of linoleic acid (C18:2) into δ-decalactone involves initial chemical transformations, such as hydroperoxidation, before entering the β-oxidation pathway. mdpi.com The introduction of the necessary hydroxyl group is a critical step, and it is suggested that enzymes like lipoxygenases, epoxygenases/epoxyhydrolases, or hydratases are responsible. mdpi.com Specifically, a 13-lipoxygenase-peroxidase pathway has been implicated in the formation of δ-decalactone from linoleic acid. mdpi.com Subsequent β-oxidation cycles shorten the hydroxylated fatty acid chain to the C10 intermediate, 5-hydroxydecanoic acid, which then lactonizes to form δ-decalactone. fao.orgresearchgate.net

Table 2: Biosynthesis of δ-Dodecalactone in Sporobolomyces odorus

| Precursor | Key Transformation | Resulting Intermediate | Final Product |

| Linoleic Acid | Hydroxylation/Hydroperoxidation | Hydroxyoctadecadienoic acid | δ-Decalactone |

Other Bacterial Genera (Pseudomonas, Proteus, Cellulomonas, Xanthomonas, Acetobacter)

Several bacterial genera have been identified for their capacity to produce δ-decalactone, primarily through the microbial reduction of massoia lactone. google.comepo.org Genera such as Pseudomonas, Proteus, Cellulomonas, Xanthomonas, and Acetobacter have demonstrated this ability. google.comepo.orggoogle.com Specific strains like Pseudomonas aeruginosa, Pseudomonas fluorescens, Pseudomonas putida, Proteus vulgaris, Cellulomonas biazotea, Xanthomonas maltophilia, and Acetobacter xylinum are noted for their efficiency in this biotransformation. google.comepo.org This process offers an alternative route to δ-decalactone, starting from a different precursor than the fatty acid-based pathways. googleapis.com

Table 3: Bacterial Genera Involved in δ-Dodecalactone Production

| Bacterial Genus | Method of Production |

| Pseudomonas | Microbial reduction of massoia lactone |

| Proteus | Microbial reduction of massoia lactone |

| Cellulomonas | Microbial reduction of massoia lactone |

| Xanthomonas | Microbial reduction of massoia lactone |

| Acetobacter | Microbial reduction of massoia lactone |

De Novo Biosynthesis Pathways

De novo biosynthesis represents a more sustainable approach to lactone production, where microorganisms synthesize these compounds from simple carbon sources like sugars, rather than requiring specific fatty acid precursors. mdpi.com This process involves a series of integrated enzymatic steps.

Enzymatic Hydroxylation of Unsaturated Fatty Acids (e.g., Oleate Hydratase Enzymes)

A crucial step in the biosynthesis of lactones from non-hydroxylated fatty acids is the introduction of a hydroxyl group. nih.gov Oleate hydratase enzymes (EC 4.2.1.53) are key to this transformation, catalyzing the regioselective hydration of double bonds in unsaturated fatty acids. nih.govmdpi.comresearchgate.net These enzymes can convert oleic acid into 10-hydroxystearic acid, a precursor for γ-lactones. nih.govresearchgate.net The action of these hydratases is essential for creating the necessary hydroxy fatty acid intermediates that can then be further processed by the cell's metabolic machinery. mdpi.com For instance, oleate hydratases from Stenotrophomonas maltophilia have been identified and characterized for their efficiency in this conversion. nih.gov

Chain-Shortening Mechanisms via β-Oxidation

Once a hydroxy fatty acid is formed, its carbon chain is shortened through the β-oxidation pathway. openstax.org This catabolic process occurs in a cyclical manner, removing a two-carbon acetyl-CoA unit in each cycle. openstax.orgwikipedia.org The pathway involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. wikipedia.org In the context of lactone biosynthesis, the β-oxidation machinery shortens the hydroxylated fatty acid to a specific chain length. nih.gov For δ-dodecalactone, this would involve the shortening of a hydroxylated C18 fatty acid, for example, down to a 5-hydroxydodecanoyl-CoA intermediate. The efficiency of this process can be influenced by the specificity of the acyl-CoA oxidase enzymes involved. nih.gov

Lactonization Processes

The final step in the formation of δ-dodecalactone is the intramolecular cyclization of the corresponding 5-hydroxycarboxylic acid precursor. mdpi.com This process, known as lactonization, can occur spontaneously, particularly under acidic conditions, or it may be facilitated by enzymes. mdpi.comasm.org The precursor, a hydroxyacyl-CoA, is typically hydrolyzed to the free hydroxy acid, which then forms the stable five-membered ring of the δ-lactone. The accumulation of the lactone is often observed after the active growth phase of the microorganism. nih.gov

Metabolic Engineering Strategies for Enhanced Production

Heterologous Gene Expression for Long-Chain-Specific Oxidases

A key strategy in the metabolic engineering of microorganisms for lactone production is the expression of genes from other organisms (heterologous expression) that encode enzymes with desired specificities. For δ-dodecalactone production, the focus has been on acyl-CoA oxidases (POX) and cytochrome P450 monooxygenases (CYPs), which are crucial for the hydroxylation and subsequent β-oxidation of fatty acids.

In the yeast Yarrowia lipolytica, a well-established host for lactone production, the native β-oxidation pathway can be engineered to favor the accumulation of specific chain-length precursors. researchgate.net By replacing native acyl-CoA oxidases with a heterologous long-chain-specific oxidase, the degradation of hydroxylated fatty acids can be tailored to yield the C12 precursor required for γ-dodecalactone. researchgate.net A similar principle applies to δ-dodecalactone, where the selection of appropriate enzymes is critical. For instance, CYP505E3 and CYP116B46 have been identified for their ability to hydroxylate dodecanoic acid at the C5 position, a key step in forming δ-dodecalactone. acs.org

Research has demonstrated that expressing a heterologous oxidase from Rhinolophus sinicus (RsAcox2) in Y. lipolytica led to a significant increase in γ-dodecalactone production from oleic acid because RsAcox2 preferentially acts on acyl-CoAs of 14 carbons and longer. researchgate.net This strategy prevents the further breakdown of the desired C12 precursor. researchgate.net Similarly, engineering Ashbya gossypii by replacing its native acyl-CoA oxidase with a long-chain specific one from Y. lipolytica has been shown to fine-tune the biosynthesis towards a specific lactone, demonstrating the potential of this approach for δ-dodecalactone as well. nih.gov

The table below summarizes the impact of expressing heterologous oxidases on lactone production in engineered yeast strains.

| Host Organism | Heterologous Gene | Substrate | Product | Improvement | Reference |

| Yarrowia lipolytica | RsAcox2 (from Rhinolophus sinicus) | Oleic Acid | γ-Dodecalactone | 6-fold increase | researchgate.net |

| Ashbya gossypii | POX2 (from Yarrowia lipolytica) | Glucose | γ-Decalactone | >99% relative production | nih.gov |

Optimization of Fermentation Conditions (e.g., Fed-Batch Strategies, Oxygen Transfer Rate)

Optimizing fermentation conditions is crucial for maximizing the yield and productivity of δ-dodecalactone. Key parameters that are often manipulated include nutrient feeding strategies, oxygen supply, pH, and temperature.

Fed-batch strategies have proven to be highly effective in overcoming substrate inhibition and toxicity, which are common issues in lactone production. core.ac.uk By intermittently or continuously feeding the substrate (e.g., fatty acids) and other essential nutrients, it is possible to maintain optimal concentrations in the bioreactor, leading to higher product titers. For example, a fed-batch strategy with intermittent feeding of methyl ricinoleate (B1264116) in Y. lipolytica cultures resulted in a significant increase in γ-decalactone concentration compared to batch fermentation. core.ac.uk A stepwise fed-batch addition of castor oil also led to a twofold increase in γ-decalactone production. core.ac.uk In a fed-batch bioreactor, an engineered strain of Y. lipolytica produced 282 mg/L of γ-dodecalactone. researchgate.net These principles are directly applicable to δ-dodecalactone production to enhance yields.

The oxygen transfer rate (OTR) is another critical factor, as the β-oxidation pathway, which is central to lactone formation, is an aerobic process. core.ac.ukfrontiersin.org Enhancing the OTR through increased agitation or aeration can significantly boost the production of lactones. frontiersin.org Studies on γ-decalactone have shown a direct correlation between OTR and production levels. uminho.pt

The following table presents data on the optimization of fermentation conditions for lactone production.

| Microorganism | Strategy | Substrate | Product | Titer/Productivity | Reference |

| Yarrowia lipolytica W29 | Step-wise fed-batch | Methyl Ricinoleate | γ-Decalactone | 0.043 g L⁻¹ h⁻¹ | core.ac.uk |

| Yarrowia lipolytica MTLY40-2P | Step-wise fed-batch | Castor Oil | γ-Decalactone | ~7 g L⁻¹ | core.ac.uk |

| Engineered Y. lipolytica | Fed-batch bioreactor | Oleic Acid | γ-Dodecalactone | 282 mg/L | researchgate.net |

| Yarrowia lipolytica W29 | Batch, optimized OTR | Castor Oil | γ-Decalactone | 215 ± 19 mg L⁻¹ h⁻¹ | uminho.pt |

| Recombinant E. coli LSBJ | Fed-batch | Decanoic Acid | Poly(3-hydroxydecanoate) | 20.1 g L⁻¹ | nih.gov |

Tolerance Evolution in Microbial Strains

This process selects for mutants with enhanced tolerance, which can then be used for more robust and efficient production. nih.gov For example, evolution experiments with Lactococcus lactis have successfully increased its tolerance to ethanol, a common fermentation product. asm.org While specific studies on tolerance evolution for δ-dodecalactone are not extensively detailed, the principles have been applied to improve tolerance to related compounds and harsh fermentation conditions. nih.govresearchgate.net For instance, engineering Saccharomyces cerevisiae by overexpressing genes like HAA1 and PRS3 has improved its tolerance to weak acids present in industrial hydrolysates. nih.gov Such strategies hold promise for developing more resilient δ-dodecalactone production strains.

Two-Pot Biosynthesis Processes

Two-pot biosynthesis , also referred to as a two-stage or sequential process, involves using different microorganisms or enzymatic systems in separate, sequential steps to carry out a multi-step biotransformation. This approach is particularly useful when the optimal conditions for different reaction steps are incompatible, or when different organisms are specialized for specific conversions.

A notable application of this strategy is in the production of lactones from non-hydroxylated fatty acids. mdpi.com For instance, the synthesis of γ-dodecalactone from oleic acid has been achieved in a two-pot process. mdpi.com In the first pot, a microorganism like Lactobacillus plantarum is used to hydrate the oleic acid, introducing a hydroxyl group to form 10-hydroxystearic acid under anaerobic conditions. mdpi.com In the second pot, an oleaginous yeast such as Yarrowia lipolytica takes over. Under aerobic conditions, it utilizes its β-oxidation pathway to shorten the chain of the hydroxy fatty acid and subsequently form the γ-dodecalactone. mdpi.com This process has been demonstrated to yield approximately 1.7 g of γ-dodecalactone per cubic decimeter from rapeseed cake, highlighting its potential for valorizing waste materials. mdpi.com

Another example involves a two-pot, two-step cascade for producing γ- and δ-lactones from fatty acids using enzymes. acs.org The first step utilizes an unspecific peroxygenase (UPO) for the initial hydroxylation of the fatty acid. The second step employs an alcohol dehydrogenase (ADH) to reduce the over-oxidized oxo acids back to the desired hydroxy acids, which then lactonize. acs.org This bienzymatic cascade has achieved near-complete conversion of the intermediate oxo acids. acs.org

The table below outlines examples of two-pot biosynthesis processes for lactone production.

| Process Step | Microorganism/Enzyme | Function | Substrate | Intermediate/Product | Reference |

| Pot 1 | Lactobacillus plantarum | Hydration of oleic acid | Rapeseed Cake (source of Oleic Acid) | 10-Hydroxystearic Acid | mdpi.com |

| Pot 2 | Yarrowia lipolytica | β-oxidation and lactonization | 10-Hydroxystearic Acid | γ-Dodecalactone | mdpi.com |

| Pot 1 | Unspecific Peroxygenase (UPO) | In-chain hydroxylation | Fatty Acids (C8-C12) | Hydroxy and Oxo Fatty Acids | acs.org |

| Pot 2 | Alcohol Dehydrogenase (ADH) | Reduction of oxo acids | Oxo Fatty Acids | γ- and δ-Lactones | acs.org |

Advanced Analytical Methodologies for δ Dodecalactone

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of volatile and semi-volatile compounds like δ-dodecalactone from complex matrices. Both gas and liquid chromatography are employed, each offering distinct advantages for different analytical objectives.

Gas chromatography is a primary technique for the analysis of volatile compounds such as δ-dodecalactone. google.com It is frequently used for the determination of this and other lactones in various food and consumer products. google.com The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. mdpi.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for the definitive identification and quantification of δ-dodecalactone. mdpi.comresearchgate.net The gas chromatograph separates the volatile components of a sample, and the mass spectrometer detects and provides a mass spectrum for each component, which serves as a molecular fingerprint. nih.gov

In one study, the structure of an antifungal compound isolated from Lactobacillus plantarum AF1 was elucidated using GC-MS. The active compound was confirmed to be δ-dodecalactone by comparing its gas chromatographic retention time and mass spectrum with that of a commercial standard. researchgate.net This methodology has also been applied to quantify δ-dodecalactone in diverse matrices such as yogurt and fishmeal. mdpi.comsigmaaldrich.com For instance, a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS was used to analyze volatile organic compounds in fishmeal, where δ-dodecalactone was detected and its concentration trend was monitored during storage. mdpi.com The NIST database provides reference mass spectra for δ-dodecalactone, which is crucial for its identification in experimental samples. nist.gov

Table 1: GC-MS applications for δ-Dodecalactone analysis

| Application | Sample Matrix | Key Findings | References |

|---|---|---|---|

| Structural Elucidation | Lactobacillus plantarum AF1 Culture | Confirmed the identity of an antifungal compound as δ-dodecalactone. | researchgate.net |

| Quantification | Yogurt | Used as an analytical standard for quantification. | sigmaaldrich.com |

| Volatile Profiling | Fishmeal | Detected and monitored δ-dodecalactone levels during storage. | mdpi.com |

| General Analysis | Various | GC-MS is a standard method for identifying bioactive compounds in plant extracts. | notulaebotanicae.ro |

| Wine Analysis | Wine | Identified δ-dodecalactone as a component in brandy for the first time. | researchgate.net |

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. As compounds elute from the GC column, they are split between a detector (like an MS) and an olfactometry port, where a trained analyst can sniff and describe the aroma of each separated component. jst.go.jp This method is invaluable for identifying which volatile compounds are responsible for the characteristic aroma of a sample. usda.gov

GC-O has been instrumental in characterizing the aroma profiles of various food products where δ-dodecalactone is a contributor. sigmaaldrich.comscientificlabs.ie For example, it has been used to analyze aroma compounds in sweet whey powder. sigmaaldrich.comscientificlabs.ie In a study on Flammulina filiformis (enoki mushrooms), δ-dodecalactone was identified as a reference standard for a "sweet" aroma descriptor in the sensory panel's assessment. nih.gov This technique helps in pinpointing the specific sensory contribution of δ-dodecalactone among a multitude of other volatile substances. jst.go.jp

Many aroma compounds, including δ-dodecalactone, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. These enantiomers can have distinct sensory properties. Chirospecific gas chromatography is used to separate and quantify these individual enantiomers. This is typically achieved using a chiral stationary phase in the GC column.

Research has demonstrated the use of chirospecific GC-MS for the quantitative determination of lactone enantiomers. researchgate.net For δ-lactones, it has been observed that increasing the carbon chain length from δ-octalactone to δ-dodecalactone leads to a higher enantiomeric excess in certain enzymatic kinetic resolutions. researchgate.net Specifically, using a lipase (B570770) from Pseudomonas species resulted in very high enantiomeric excesses (greater than 99% ee) for δ-undecalactone and δ-dodecalactone. researchgate.net This type of analysis is crucial for authenticity assessment and for understanding the biogenesis of these compounds in natural products. unime.it

While GC is favored for volatile compounds, High-Performance Liquid Chromatography (HPLC) is also a valuable tool, particularly for the purification and analysis of less volatile or thermally sensitive compounds. google.com

Preparative HPLC is used to isolate and purify specific compounds from a mixture. A technique known as recycling preparative HPLC enhances the separation efficiency by passing the sample through the column multiple times. lcms.cz

A notable application of this method was the purification of an antifungal compound from Lactobacillus plantarum AF1, which was later identified as δ-dodecalactone. researchgate.net The process involved an initial solid-phase extraction followed by multiple cycles of preparative HPLC to isolate the active compound with high purity. researchgate.netresearchgate.net The chromatograms from this study show the progressive purification of the δ-dodecalactone fraction through successive recycling injections. researchgate.net This technique is particularly useful when standard preparative HPLC does not provide sufficient resolution to separate the target compound from closely eluting impurities. lcms.cz

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| δ-Dodecalactone |

| δ-Decalactone |

| δ-Octalactone |

| δ-Undecalactone |

| γ-Decalactone |

| γ-Undecalactone |

| 9-Octadecenamide |

| Acetaldehyde |

| Decanoic acid |

| δ-Tetradecalactone |

| 1-Octen-3-ol |

| 2-Penten-1-ol |

| 3-Octanol |

| 3-Octanone |

| Decanol |

| Ethyl 3-hexenoate |

| Nonanoic acid |

| Octanal |

| Terpineol |

| γ-Butyrolactone |

| γ-Caprolactone |

| γ-Heptalactone |

| γ-Octalactone |

| γ-Valerolactone |

| δ-Nonalactone |

| δ-Propiodecanolide |

| δ-Tetradecanolide |

| Cyclopentadecanolide |

| Octadecane |

| Ethanol |

| Benzene |

| Toluene |

| Xylene |

Recycling Preparative HPLC for Purification

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. While specific UPLC methods focusing solely on δ-dodecalactone are not extensively detailed in readily available literature, the technique is widely applied to the analysis of complex mixtures containing lactones and other metabolites. researchgate.netresearchgate.net

UPLC is often coupled with high-resolution mass spectrometry (such as QTOF-MS) for comprehensive metabolic profiling. researchgate.netfrontiersin.org For instance, UPLC-Q-TOF-MS/MS has been used to analyze the composition of various extracts, where δ-decalactone (a related lactone) was identified as part of the metabolic profile. frontiersin.org The high efficiency of UPLC allows for the rapid separation of numerous compounds, setting the stage for their subsequent identification and quantification by the mass spectrometer. researchgate.net This approach is invaluable in metabolomics studies and in the analysis of complex food and biological samples where δ-dodecalactone might be one of many components of interest. researchgate.net

Spectrometric Techniques

Spectrometric methods are indispensable for the structural elucidation and quantification of δ-dodecalactone, providing detailed information on its mass and molecular structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental tool for the analysis of δ-dodecalactone, capable of providing molecular weight and structural information, often with very high sensitivity. It is frequently coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). nist.govresearchgate.net

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) is a high-resolution mass spectrometry technique used for the accurate mass determination and structural analysis of compounds like δ-dodecalactone. In this method, ESI creates ions from the analyte in solution, which are then guided into the QTOF analyzer. The TOF component measures the mass-to-charge ratio (m/z) of the ions with very high accuracy, allowing for the determination of the elemental composition. igminresearch.comresearchgate.net

For δ-dodecalactone (C₁₂H₂₂O₂), the exact mass is 198.16198 Da. ESI-QTOF-MS analysis in positive ion mode typically detects the protonated molecule, [M+H]⁺, at m/z 199.1687. nih.gov Subsequent MS/MS fragmentation of this precursor ion provides structural information. A publicly available ESI-QTOF-MS/MS spectrum for δ-dodecalactone shows characteristic fragment ions that are useful for its identification. nih.gov

Table 2: ESI-QTOF-MS/MS Data for δ-Dodecalactone ([M+H]⁺)

| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) |

|---|---|---|

| 199.1687 | 10 | 181.1582, 163.1479, 125.0962, 107.0854, 97.1012 |

Data sourced from MassBank and PubChem. nih.gov

These high-resolution mass measurements are critical for distinguishing δ-dodecalactone from other compounds with the same nominal mass and for confirming its identity in complex samples. igminresearch.com

Tandem mass spectrometry (MS/MS), particularly when performed on a triple quadrupole (QqQ) instrument, is the gold standard for the quantitative analysis of trace-level compounds due to its exceptional sensitivity and selectivity. researchgate.netgcms.cz The technique operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a specific precursor ion (e.g., the molecular ion of δ-dodecalactone), the second quadrupole fragments it, and the third quadrupole monitors for a specific product ion. This process filters out chemical noise, enabling accurate quantification even in complex matrices. researchgate.net

While many studies use Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for lactone analysis, the principles are directly applicable to LC-MS/MS. researchgate.netnih.gov For instance, a GC-QqQ-MS/MS method was developed for the quantification of various lactones in wine. researchgate.net Similarly, the enantiomeric distribution of lactones, including (R)-δ-dodecalactone, was quantified in butter and margarine using enantioselective GC-MS, demonstrating the power of mass spectrometry for analyzing specific stereoisomers. nih.gov The high selectivity of MS/MS minimizes the need for perfect chromatographic separation, making it a robust tool for routine analysis in food and flavor industries. researchgate.netgoogle.com

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including δ-dodecalactone. charite.de It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For δ-dodecalactone, ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would characteristically show signals for the protons on the carbon adjacent to the ring oxygen (δ ~4.3 ppm), the protons alpha to the carbonyl group (δ ~2.6 ppm), and a complex series of signals for the methylene (B1212753) groups of the heptyl side chain and the remaining ring protons. nih.gov

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) at a downfield chemical shift (e.g., ~170 ppm), the carbon attached to the ring oxygen (C-O, ~80 ppm), and the various aliphatic carbons of the ring and side chain. nih.gov Public databases provide predicted and some experimental NMR data for δ-dodecalactone and related compounds. nih.govhmdb.cachemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for δ-Dodecalactone

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~172.5 |

| CH-O | ~4.2 | ~81.0 |

| CH₂ α to C=O | ~2.4 | ~29.5 |

| Other Ring CH₂ | ~1.5 - 1.9 | ~18.5, ~28.0 |

| Side Chain CH₂/CH₃ | ~0.9 - 1.4 | ~14.0, ~22.5, ~25.0, ~29.0, ~31.8, ~36.0 |

Note: These are generalized predicted values. Actual experimental values can vary based on solvent and other conditions. hmdb.ca

Together, 1D and 2D NMR experiments can fully assign the structure of δ-dodecalactone and confirm its identity without ambiguity.

1D and 2D NMR Experiments for Structural Elucidation

The definitive structure of δ-dodecalactone is unequivocally established through the application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. omicsonline.orgmdpi.com These powerful techniques provide detailed information about the molecule's carbon skeleton, the placement of functional groups, and the connectivity between atoms. omicsonline.orgweebly.com

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and fundamental data. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. weebly.com

For more complex structures and unambiguous assignments, 2D NMR experiments are indispensable. omicsonline.orguni-duesseldorf.de Key 2D techniques used in the elucidation of lactone structures include:

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those on adjacent carbon atoms. It is instrumental in tracing the carbon chain of the heptyl group and the atoms within the tetrahydropyran (B127337) ring. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. It provides the final pieces of the structural puzzle by connecting the heptyl side chain to the lactone ring and confirming the position of the carbonyl group relative to the ring's ether oxygen. mdpi.comresearchgate.net

The collective data from these experiments allow for the complete and confident assignment of every proton and carbon atom in the δ-dodecalactone molecule.

Table 1: Representative NMR Data for Long-Chain δ-Lactone Structures Note: Data is analogous to δ-dodecalactone and based on reported values for similar long-chain δ-lactones like δ-hexadecalactone. Actual chemical shifts for δ-dodecalactone may vary slightly.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key COSY Correlations |

| C(1) | - | ~172.0 | H-C(2), H-C(5) | - |

| C(2) | ~2.50 (m) | ~29.5 | - | H-C(3) |

| C(3) | ~1.85 (m) | ~18.5 | H-C(2), H-C(4), H-C(5) | H-C(2), H-C(4) |

| C(4) | ~1.55 (m) | ~27.8 | H-C(2), H-C(3), H-C(5), H-C(6) | H-C(3), H-C(5) |

| C(5) | ~4.25 (m) | ~80.6 | H-C(4), H-C(6), H-C(7) | H-C(4), H-C(6) |

| C(6) | ~1.65 (m) | ~35.9 | H-C(5), H-C(7), H-C(8) | H-C(5), H-C(7) |

| C(7)-C(11) | ~1.25-1.45 (m) | ~22-32 | - | - |

| C(12) | ~0.88 (t) | ~14.1 | H-C(10), H-C(11) | H-C(11) |

Source: Adapted from research on long-chain lactone structural elucidation. mdpi.comresearchgate.net

Quantitative ¹H NMR (q-H NMR) for Purity Determination

Quantitative ¹H NMR (qHNMR) serves as a primary analytical method for determining the absolute purity of δ-dodecalactone without the need for an identical reference standard of the analyte. mdpi.comnih.gov The principle of qHNMR is based on the direct proportionality between the integrated signal area of a specific proton resonance and the number of nuclei contributing to that signal. emory.edudefence.gov.au

The methodology involves accurately weighing both the δ-dodecalactone sample and a high-purity internal calibrant (standard) into an NMR tube, followed by the addition of a deuterated solvent. acs.org The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. defence.gov.au

The formula used for calculating purity is:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

I : Integral value of the signal

N : Number of protons giving rise to the signal

MW : Molecular weight

m : Mass

P : Purity of the standard

analyte : δ-Dodecalactone

std : Internal Standard

For the results to be accurate and precise, several experimental parameters must be carefully controlled.

Table 2: Key Experimental Parameters for Absolute qHNMR Purity Determination

| Parameter | Requirement/Consideration | Rationale |

| Internal Standard | High purity (>99%), chemically stable, non-reactive with the sample, has signals that do not overlap with analyte signals. | Ensures the reference for quantification is accurate and does not interfere with the measurement. defence.gov.au |

| Analyte/Standard Signals | Use of well-resolved, singlet signals if possible, away from impurities or solvent signals. | Minimizes integration errors caused by signal overlap. nih.gov |

| Relaxation Delay (d1) | Must be sufficiently long (typically 5-7 times the longest T1 relaxation time of both analyte and standard). | Ensures complete relaxation of all relevant protons between scans, which is critical for accurate signal integration. nih.gov |

| Weighing | Use of an analytical balance with high accuracy (e.g., 0.01 mg). | The masses of the analyte and standard are critical variables in the purity equation. acs.org |

| Solvent | Must fully dissolve both the analyte and the standard. | Ensures a homogeneous solution, which is necessary for accurate NMR measurements. |

| Data Processing | Consistent and careful phasing and baseline correction. | Crucial for obtaining accurate integral values from the spectrum. acs.org |

Source: Adapted from guidelines for quantitative NMR. defence.gov.auacs.org

Sample Preparation and Extraction Methods

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation, concentration, and purification of δ-dodecalactone from complex matrices. researchgate.netresearchgate.net This method offers several advantages, including operational simplicity, reduced solvent consumption, and short processing times. researchgate.net

The technique operates by passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Target analytes, like δ-dodecalactone, are retained on the sorbent while other matrix components pass through. The analyte is then recovered by eluting the cartridge with a small volume of a suitable solvent.

In the context of δ-dodecalactone analysis, SPE has been successfully applied for cleanup and purification. For instance, an antifungal compound produced by Lactobacillus plantarum AF1 was purified using SPE and identified as δ-dodecalactone. researchgate.net In another application, SPE using an aminopropyl-bonded silica (B1680970) phase was proposed as a clean-up step to effectively remove interfering free fatty acids from samples containing δ-lactones, thereby improving subsequent analysis by gas chromatography. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, highly sensitive method for the extraction and pre-concentration of volatile and semi-volatile compounds, including δ-dodecalactone, from various sample matrices. nih.govresearchgate.net In HS-SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase) above a heated and agitated sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov

The efficiency of HS-SPME is dependent on several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.govnih.gov Numerous studies have focused on optimizing these parameters for the analysis of lactones in different food and biological matrices.

Table 3: Optimized HS-SPME Conditions for Lactone Analysis from Various Studies

| Fiber Type | Extraction Temperature (°C) | Extraction Time (min) | Sample Matrix |

| DVB/CAR/PDMS | 47.54 | 33.63 | Margarine |

| Carboxen/PDMS | 50 | 60 | Surface-ripened cheeses |

| DVB/CAR/PDMS | 60 | 15 | Fermented vegetable oil |

| DVB/CAR/PDMS | 60 | 40 | Various natural products |

DVB/CAR/PDMS: Divinylbenzene/Carboxen/Polydimethylsiloxane Source: Data compiled from multiple optimization studies. researchgate.netnih.govnih.govmdpi.com

While HS-SPME is effective, research comparing different extraction techniques for sheep milk volatiles found that it was only able to extract trace levels of δ-dodecalactone, whereas techniques with direct sample immersion like Stir Bar Sorptive Extraction (SBSE) were more sensitive for lactones. mdpi.com

Extraction and Distillation Techniques

Traditional solvent extraction and distillation remain fundamental and effective methods for the large-scale isolation and purification of δ-dodecalactone, particularly from fermentation broths or reaction mixtures. google.comgoogleapis.com

Solvent Extraction: This process involves using a water-immiscible organic solvent to selectively extract δ-dodecalactone from an aqueous medium. The choice of solvent is critical for achieving high extraction efficiency. Following fermentation, the broth containing δ-dodecalactone can be extracted with solvents like butyl acetate (B1210297) or diisopropyl ether. google.comgoogleapis.com For example, one patented method describes extracting the fermentation broth with an equal volume of butyl acetate, followed by stirring at 30-40°C for 1-2 hours. After allowing the phases to separate, the upper organic (oil) phase containing the lactone is collected for further purification. googleapis.com